4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran 4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran
Brand Name: Vulcanchem
CAS No.: 62225-35-8
VCID: VC15922634
InChI: InChI=1S/C19H16O/c1-13-11-17(14-7-3-2-4-8-14)20-18-12-15-9-5-6-10-16(15)19(13)18/h2-11,13H,12H2,1H3
SMILES:
Molecular Formula: C19H16O
Molecular Weight: 260.3 g/mol

4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran

CAS No.: 62225-35-8

Cat. No.: VC15922634

Molecular Formula: C19H16O

Molecular Weight: 260.3 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran - 62225-35-8

Specification

CAS No. 62225-35-8
Molecular Formula C19H16O
Molecular Weight 260.3 g/mol
IUPAC Name 4-methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran
Standard InChI InChI=1S/C19H16O/c1-13-11-17(14-7-3-2-4-8-14)20-18-12-15-9-5-6-10-16(15)19(13)18/h2-11,13H,12H2,1H3
Standard InChI Key SDXPTWKZXYHOSI-UHFFFAOYSA-N
Canonical SMILES CC1C=C(OC2=C1C3=CC=CC=C3C2)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a bicyclic system comprising a dihydroindeno[2,1-b]pyran core with methyl and phenyl substituents at positions 4 and 2, respectively. X-ray crystallography of analogous structures reveals a puckered conformation where the pyran oxygen adopts an axial orientation relative to the indene moiety . Key bond lengths include:

  • C4-O: 1.434 Å (pyran ether linkage)

  • C2-Cphenyl: 1.489 Å (sp³ hybridization)

  • Indene fusion bonds: 1.399-1.412 Å (aromatic character)

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) data from related compounds show diagnostic signals:

  • ¹H NMR (CDCl₃):

    • δ 5.37 (d, J = 11.6 Hz, 1H, pyran H-3)

    • δ 2.26 (s, 6H, methyl groups)

  • ¹³C NMR:

    • δ 203.7 ppm (ketone carbonyl in analogues)

    • δ 79.4 ppm (pyran C-2)
      High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 260.1201 [M+H]⁺ .

Synthesis and Reaction Pathways

Catalytic Annulation Methodology

A optimized preparation involves palladium/copper-cocatalyzed dehydrogenative [4+2] annulation:

Procedure :

  • Charge 2-methyl-1,3-cyclopentanedione (1.0 equiv), styrene (1.5 equiv), Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (50 mol%) in toluene

  • Add pivalic acid (1.0 equiv) as proton shuttle

  • React at 120°C under air for 12 hours

  • Purify via silica chromatography (hexane/EtOAc 5:1)

Key mechanistic steps:

  • Pd-mediated C-H activation of cyclopentanedione

  • Olefin insertion forming metallocycle intermediate

  • Reductive elimination constructing pyran ring

  • Cu-mediated oxidative regeneration of Pd(0)

This method achieves 76% yield in gram-scale reactions, demonstrating scalability .

Physicochemical Profile

Computed and experimental properties reveal:

PropertyValueMethod/Source
Molecular weight260.3 g/molHRMS
XLogP34.3Computational
Topological PSA9.2 ŲCactvs 3.4.8
Rotatable bonds1PubChem
Heavy atom count20PubChem

The low polar surface area and moderate logP suggest membrane permeability, hinting at potential bioavailability if derivatized .

Structural Analogues and Comparative Analysis

Comparison with related indenopyrans highlights substituent effects:

CompoundSubstituentsMolecular WeightXLogP3
2,4-Diphenyl variant 2,4-Ph322.40 g/mol5.81
2-Methyl-4-phenyl2-Me,4-Ph260.33 g/mol4.3
4-Methyl-2-(3,4-dimethylphenyl) 4-Me,2-(3,4-diMePh)314.36 g/mol5.2

Phenyl groups at position 2 increase aromatic stacking potential, while methyl substituents enhance metabolic stability .

Research Applications and Future Directions

Pharmaceutical Intermediates

The indenopyran scaffold shows structural homology to:

  • Antiviral agents: HIV protease inhibitors with fused oxygen heterocycles

  • Kinase inhibitors: ATP-binding site targeting motifs

Catalytic Applications

The rigid structure serves as:

  • Ligand precursor: For asymmetric hydrogenation catalysts

  • Supramolecular templates: Directing metal-organic framework assembly

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